3,6-Dibromo-2-(difluoromethyl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for 3,6-dibromo-2-(difluoromethyl)pyridine involve halogenation reactions.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent, such as chloroform or dichloromethane.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: 3,6-Dibromo-2-(difluoromethyl)pyridine can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique fluorinated and brominated substituents.
Biology and Medicine: While direct applications are limited, its structural motifs may find use in drug discovery or as ligands for metal complexes.
Mechanism of Action
- Detailed information on the mechanism of action for 3,6-dibromo-2-(difluoromethyl)pyridine is scarce. Further research is needed to understand its biological effects and molecular targets.
Comparison with Similar Compounds
Similar Compounds: Other halogenated pyridines, such as 3-bromo-4,6-dichloro-2-(difluoromethyl)pyridine, share some structural features .
Uniqueness: The combination of bromine and difluoromethyl groups in 3,6-dibromo-2-(difluoromethyl)pyridine sets it apart from other pyridine derivatives.
Properties
Molecular Formula |
C6H3Br2F2N |
---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
3,6-dibromo-2-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |
InChI Key |
NDPBGYALFKPNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)F)Br |
Origin of Product |
United States |
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